2-Butanone, 3-(3-hydroxyphenoxy)-
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Overview
Description
2-Butanone, 3-(3-hydroxyphenoxy)- is an organic compound with the molecular formula C10H12O3 It is a derivative of butanone, featuring a hydroxyphenoxy group attached to the second carbon of the butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3-(3-hydroxyphenoxy)- typically involves the reaction of 3-hydroxyphenol with 2-butanone under specific conditions. One common method is the use of a base catalyst to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 2-Butanone, 3-(3-hydroxyphenoxy)- may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 3-(3-hydroxyphenoxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the butanone backbone can be reduced to an alcohol.
Substitution: The hydroxyphenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in organic solvents.
Major Products
Oxidation: Formation of 3-(3-oxophenoxy)-2-butanone.
Reduction: Formation of 3-(3-hydroxyphenoxy)-2-butanol.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butanone, 3-(3-hydroxyphenoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butanone, 3-(3-hydroxyphenoxy)- involves its interaction with specific molecular targets. The hydroxyphenoxy group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
2-Butanone, 3-(4-hydroxyphenoxy)-: Similar structure but with the hydroxy group in the para position.
2-Butanone, 3-(2-hydroxyphenoxy)-: Hydroxy group in the ortho position.
4-Hydroxy-2-butanone: Lacks the phenoxy group.
Uniqueness
2-Butanone, 3-(3-hydroxyphenoxy)- is unique due to the specific positioning of the hydroxyphenoxy group, which can influence its reactivity and interactions with biological molecules. This positional isomerism can lead to different chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-(3-hydroxyphenoxy)butan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)8(2)13-10-5-3-4-9(12)6-10/h3-6,8,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGCBIBFXMEXNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC=CC(=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463666 |
Source
|
Record name | 2-Butanone, 3-(3-hydroxyphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50463666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
522643-98-7 |
Source
|
Record name | 2-Butanone, 3-(3-hydroxyphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50463666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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